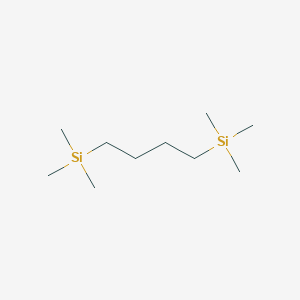
Trimethyl(4-trimethylsilylbutyl)silane
Description
Trimethyl(4-trimethylsilylbutyl)silane is a silane derivative featuring a butyl chain substituted with a trimethylsilyl group at the fourth carbon. Silanes with branched alkyl or aromatic substituents are widely used in organic synthesis, polymer chemistry, and semiconductor manufacturing due to their stability, hydrophobicity, and tunable reactivity .
Properties
CAS No. |
18001-81-5 |
|---|---|
Molecular Formula |
C10H26Si2 |
Molecular Weight |
202.48 g/mol |
IUPAC Name |
trimethyl(4-trimethylsilylbutyl)silane |
InChI |
InChI=1S/C10H26Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 |
InChI Key |
YCHWNWBSLGONGF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane (C₁₃H₁₄Si): Features a conjugated diyne and phenyl group, enhancing its rigidity and electronic properties compared to the alkyl-substituted target compound. This structure is ideal for cross-coupling reactions .
- Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane : Incorporates a boron-containing dioxaborolane ring, enabling applications in Suzuki-Miyaura couplings. Its synthesis achieves a high yield (92%) under mild conditions .
- (4-Methoxyphenyl)trimethylsilane : The methoxy group increases electron density on the aromatic ring, altering its reactivity in electrophilic substitutions. Its hydrophobicity makes it suitable for coating applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


